molecular formula C14H18ClN5 B2362831 N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 177962-28-6

N-benzyl-N'-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B2362831
CAS No.: 177962-28-6
M. Wt: 291.78
InChI Key: FGSWOHQRNTZAFG-UHFFFAOYSA-N
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Description

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzyl group, a tert-butyl group, and a chlorine atom attached to the triazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process involving the condensation of tert-butylamine and benzyl chloride in the presence of a suitable solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete condensation. The resulting intermediate is then reacted with 6-chloro-1,3,5-triazine-2,4-diamine to form the final product .

Industrial Production Methods

In an industrial setting, the production of N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as solvent recovery, purification through distillation or crystallization, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N’-(tert-butyl)-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The presence of the benzyl and tert-butyl groups enhances its binding affinity and specificity for certain targets. The chlorine atom in the triazine ring also plays a crucial role in its reactivity and mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the benzyl and tert-butyl groups further enhances its stability and binding affinity, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN5/c1-14(2,3)20-13-18-11(15)17-12(19-13)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSWOHQRNTZAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NCC2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324631
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666202
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

177962-28-6
Record name 4-N-benzyl-2-N-tert-butyl-6-chloro-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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